1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime
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Overview
Description
Starting Materials: The thiazolo-benzimidazole derivative and acetyl chloride.
Reaction Conditions: The reaction is typically performed in an anhydrous environment using a base such as pyridine to neutralize the hydrochloric acid by-product.
Product: 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone.
Oximation:
Starting Materials: The ethanone derivative and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is conducted in an aqueous or alcoholic medium, often at elevated temperatures to facilitate the formation of the oxime.
Product: 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Substitution: The ethanone oxime can undergo nucleophilic substitution reactions, particularly at the oxime nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime typically involves the following steps:
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Formation of the Thiazolo-Benzimidazole Core:
Starting Materials: 3-methyl-1,3-thiazole and o-phenylenediamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions in a polar solvent such as ethanol or methanol.
Product: 3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazole.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its possible use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime exerts its effects is largely dependent on its interaction with biological targets. It may act by:
Binding to Enzymes: Inhibiting enzyme activity by interacting with the active site.
Modulating Receptors: Altering receptor function through binding to receptor sites.
Pathways Involved: Various signaling pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanol: Similar structure but with an alcohol group instead of an oxime.
3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazole: The core structure without the ethanone oxime group.
Uniqueness: 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime is unique due to its oxime functionality, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Properties
IUPAC Name |
(NE)-N-[1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-7(14-16)11-8(2)15-10-6-4-3-5-9(10)13-12(15)17-11/h3-6,16H,1-2H3/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFFSJMMXHXUNI-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)C(=NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/O)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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